2-Bromo-4-iodo-6-methylphenol
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Overview
Description
2-Bromo-4-iodo-6-methylphenol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenol, characterized by the presence of bromine, iodine, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-6-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 2-methylphenol (o-cresol). One common method involves the bromination of 2-methylphenol using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-iodo-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity, leading to its biological effects. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Iodo-2-methylphenol
- 2,4,6-Tribromophenol
Uniqueness
2-Bromo-4-iodo-6-methylphenol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological properties compared to other halogenated phenols. The combination of these halogens with a methyl group on the phenol ring enhances its versatility in various applications .
Properties
IUPAC Name |
2-bromo-4-iodo-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSFEIYVULYJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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